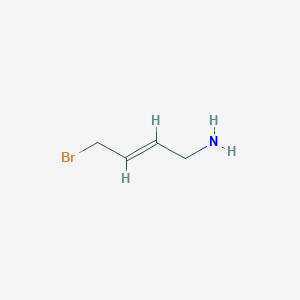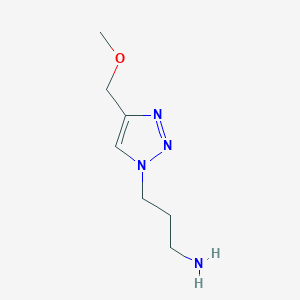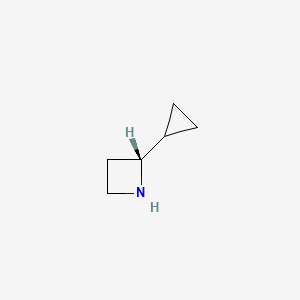
(R)-2-Cyclopropylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Cyclopropylazetidine is a chiral azetidine derivative characterized by a cyclopropyl group attached to the nitrogen atom of the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyclopropylazetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-cyclopropyl-β-amino alcohols using dehydrating agents. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of ®-2-Cyclopropylazetidine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: ®-2-Cyclopropylazetidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction of ®-2-Cyclopropylazetidine can lead to the formation of various reduced derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2-Cyclopropylazetidine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, ®-2-Cyclopropylazetidine is studied for its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, ®-2-Cyclopropylazetidine is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-2-Cyclopropylazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Azetidinone: A structurally similar compound with a four-membered ring containing a nitrogen atom.
Cyclopropylamine: Another compound featuring a cyclopropyl group, but with different reactivity and applications.
Uniqueness: ®-2-Cyclopropylazetidine is unique due to its combination of a cyclopropyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H11N |
|---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
(2R)-2-cyclopropylazetidine |
InChI |
InChI=1S/C6H11N/c1-2-5(1)6-3-4-7-6/h5-7H,1-4H2/t6-/m1/s1 |
InChI-Schlüssel |
GILJSMPCYLZEMT-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CN[C@H]1C2CC2 |
Kanonische SMILES |
C1CC1C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


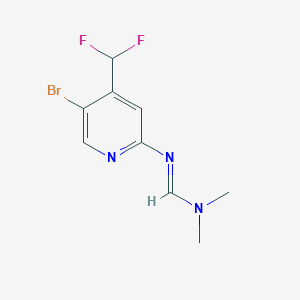

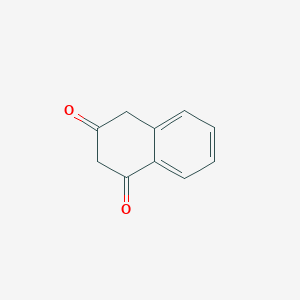
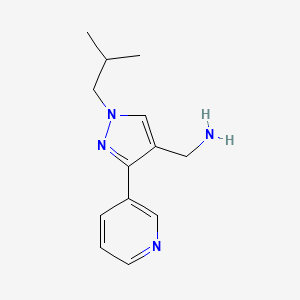


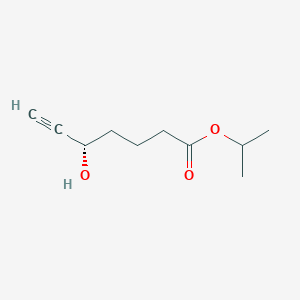


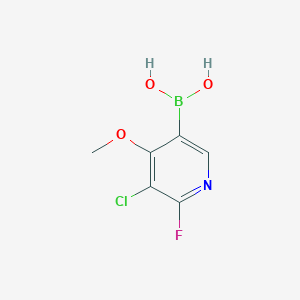
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)
